4,4'-Oxydianiline

Description

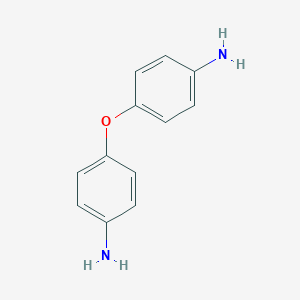

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLWEWZXPIGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021094 | |

| Record name | 4,4'-Oxydianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-diaminodiphenyl ether appears as odorless colorless crystals or an odorless fine, beige powder. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Diaminodiphenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992), >300 °C | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(4-AMINOPHENYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

426 °F (NTP, 1992), 219 °C, 219 °C (closed cup) | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Diaminodiphenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(4-AMINOPHENYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 59 °F (NTP, 1992), Insoluble in water, benzene, carbon tetrachloride and ethanol; soluble in acetone | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(4-AMINOPHENYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 464 °F ; 15 mmHg at 482 °F (NTP, 1992), 0.00000436 [mmHg] | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Diaminodiphenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals | |

CAS No. |

101-80-4 | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Diaminodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-aminophenyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Oxydianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Oxydianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Oxydianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMINODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DLB4Z70T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(4-AMINOPHENYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

367 to 369 °F (NTP, 1992), 189 °C (decomposes | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(4-AMINOPHENYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4,4'-Oxydianiline (CAS 101-80-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Oxydianiline (ODA), a high-production-volume chemical, is a critical monomer in the synthesis of high-performance polymers, most notably polyimides, due to the exceptional thermal stability and mechanical strength it imparts. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and toxicological profile. Detailed experimental protocols for its synthesis, purification, and subsequent polymerization into polyimides are presented. This document aims to be a comprehensive resource for professionals in research, development, and manufacturing who work with this important industrial chemical.

Physicochemical and Spectral Properties

This compound is a white to beige crystalline solid.[1] It is stable under normal conditions but is combustible and hygroscopic.[1][2] Key physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 101-80-4 | |

| Molecular Formula | C₁₂H₁₂N₂O | |

| Molecular Weight | 200.24 g/mol | |

| Appearance | Odorless, colorless crystals or fine beige powder | |

| Melting Point | 188-192 °C | [1][3] |

| Boiling Point | >300 °C (sublimes) | [1] |

| Density | 1.417 g/cm³ | [3] |

| Vapor Pressure | 2.5 x 10⁻⁶ mm Hg at 25 °C | |

| Water Solubility | Insoluble (<0.01 g/100 mL at 15 °C) | [1][3] |

| Solubility in Organic Solvents | Soluble in acetone; slightly soluble in DMSO and methanol.[1][2][4] | [1][2][4] |

| LogP | 0.72 at 20 °C | [1] |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available, chemical shifts depend on solvent. | [5] |

| IR | KBr disc spectrum available. | [6] |

| Mass Spectrometry | Electron ionization mass spectrum available. | [6] |

| UV-Vis | Data available in various solvents. | N/A |

Synthesis and Purification

Synthesis of this compound

A common laboratory-scale synthesis involves a two-step process starting from 4-fluoronitrobenzene and 4-nitrophenol.[5][7]

Step 1: Synthesis of 4,4'-dinitrodiphenyl ether

4-fluoronitrobenzene reacts with 4-nitrophenol in the presence of a base like potassium carbonate in a high-boiling solvent such as dimethylacetamide (DMAc) and toluene.[5][7]

Step 2: Reduction to this compound

The resulting 4,4'-dinitrodiphenyl ether is then reduced to this compound using a catalyst such as palladium on carbon (Pd/C) in a solvent like N,N-dimethylformamide (DMF) under a hydrogen atmosphere.[5][7]

A schematic for the synthesis of this compound is presented below:

Purification of this compound

Purification of the crude product is crucial for its use in polymerization. Recrystallization is a common method.[2][5] Another effective method involves precipitation from an aqueous lower alkanolic solution of its salt with a strong mineral acid.[8]

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude this compound in a suitable hot solvent, such as N,N-dimethylformamide (DMF).[5]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a cold solvent to remove any remaining impurities.

-

Dry the purified this compound crystals under vacuum.

Applications

The primary application of this compound is as a monomer in the production of high-performance polymers.[3][9]

-

Polyimides: It is a key component in the synthesis of polyimides, such as Kapton, which are known for their excellent thermal stability, chemical resistance, and dielectric properties.[3][10] These polyimides are used in a wide range of applications including wire and cable insulation, flexible printed circuits, and aerospace components.[3][9]

-

Other Polymers: It is also used in the production of poly(ester)imide resins, poly(amide)imide resins, and as a curing agent for epoxy resins.[3][9]

-

Dyes and Pigments: this compound can be used as an intermediate in the synthesis of azo dyes.[11][12]

Synthesis of Polyimide from this compound and Pyromellitic Dianhydride

The synthesis of polyimide from this compound and pyromellitic dianhydride (PMDA) is a two-step process.

Step 1: Poly(amic acid) Formation

This compound is reacted with a stoichiometric amount of pyromellitic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), at room temperature under an inert atmosphere (e.g., nitrogen) to form a soluble poly(amic acid) precursor.[12]

Step 2: Imidization

The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in stages to high temperatures (e.g., up to 300-400 °C) to drive off the solvent and effect the cyclodehydration to the imide structure.

-

Chemical Imidization: This involves treating the poly(amic acid) solution with a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), at room temperature.

An experimental workflow for the synthesis of polyimide is depicted below:

Toxicology and Safety

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[13] It is also suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[13]

Table 3: Toxicological Data of this compound

| Endpoint | Value | Species | Reference(s) |

| LD₅₀ (Oral) | 725 mg/kg | Rat | [14] |

| Carcinogenicity | Reasonably anticipated to be a human carcinogen | N/A | [1][2] |

| GHS Hazard Statements | H301, H311, H331, H340, H350, H361f, H411 | N/A | [10] |

Mechanism of Toxicity

While a specific, detailed signaling pathway for the toxicity of this compound is not well-defined in publicly available literature, aromatic amines are generally known to undergo metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[15] The carcinogenicity of this compound is the primary toxicological concern.[1][2]

Analytical Methods

The analysis of this compound in various matrices typically requires chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is a common method for the determination of this compound.[6][16]

-

Gas Chromatography (GC): Due to the polar nature of the amino groups, derivatization is often necessary before GC analysis to prevent peak tailing.[16] Common derivatizing agents include trifluoroacetic anhydride, pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for the analysis of this compound, particularly at low concentrations in complex matrices.[11]

Experimental Protocol: General Steps for HPLC Analysis

-

Sample Preparation: This may involve extraction of the analyte from the sample matrix using a suitable solvent, followed by a clean-up step such as solid-phase extraction (SPE) to remove interfering substances.[11]

-

Chromatographic Separation: An appropriate HPLC column (e.g., a C18 reversed-phase column) and mobile phase are selected to achieve good separation of this compound from other components in the sample.

-

Detection: A UV detector set at a wavelength where this compound has strong absorbance is commonly used.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a series of calibration standards.

Conclusion

This compound is a versatile and important industrial chemical, primarily valued for its role in the synthesis of high-performance polymers. Its robust physicochemical properties contribute to the desirable characteristics of these materials. However, its toxicity necessitates careful handling and adherence to safety protocols. This guide provides a foundational understanding of the key properties, synthesis, applications, and analytical methods for this compound, serving as a valuable resource for professionals in the field.

References

- 1. [PDF] 3. EXPERIMENTAL WORK 3.1 SYNTHESIS AND CHARACTERIZATION OF POLYIMIDE AND ITS NANOFIBERS | Semantic Scholar [semanticscholar.org]

- 2. This compound (Recrystallization method)-Shandong Guansen Polymers Materials Science and Technology Inc. [guansentech.cn]

- 3. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Table 6-3, Analytical Methods for Determining 4,4′-Methylenedianiline in Environmental Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and crystal structure analysis of 4,4'-oxydianiline_Chemicalbook [chemicalbook.com]

- 8. US3251880A - Purification of p, p'-oxydianiline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. namthao.com [namthao.com]

- 12. researchgate.net [researchgate.net]

- 13. 4,4'-Diaminodiphenyl Ether | 101-80-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. KR102092614B1 - Mass production method of this compound from 1,4-diiodobenzene - Google Patents [patents.google.com]

- 15. Cellular effects of some metabolic oxidation products pertinent to 4-ethoxyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

In-Depth Technical Guide to 4,4'-Oxydianiline: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4'-Oxydianiline (ODA). It is intended to be a valuable resource for professionals in research and development, particularly those involved in materials science and drug development. This document presents quantitative data in structured tables, details relevant experimental protocols, and visualizes a key synthetic pathway involving ODA.

Core Physical and Chemical Properties

This compound, an aromatic diamine, is a critical monomer in the synthesis of high-performance polymers.[1] Its physical and chemical characteristics are fundamental to its application in various fields.

Physical Properties

ODA is typically an odorless, colorless to beige crystalline solid or a fine powder.[2] It is stable under normal conditions but is hygroscopic and combustible.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O | [5] |

| Molecular Weight | 200.24 g/mol | [5] |

| Appearance | Odorless, colorless crystals or fine, beige powder | [2] |

| Melting Point | 188-192 °C (370-378 °F; 461-465 K) | [6] |

| Boiling Point | >300 °C (sublimes) | [2] |

| Density | 1.417 g/cm³ | [6] |

| Flash Point | 219 °C (426 °F) | [4] |

| Vapor Pressure | 10 mmHg at 240 °C |

Solubility

The solubility of this compound is a critical factor in its use in polymerization reactions and other chemical syntheses. It is generally insoluble in water but soluble in several organic solvents.[3]

| Solvent | Solubility | Source(s) |

| Water | Insoluble (<0.01 g/100 mL at 15 °C) | [4] |

| Acetone | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

| Ethanol | Insoluble | [3] |

| Benzene | Insoluble | [3] |

| Carbon Tetrachloride | Insoluble | [3] |

Spectral Data

Spectral data is essential for the identification and characterization of this compound.

| Spectral Data | Information | Source(s) |

| Infrared (IR) Spectroscopy | Key peaks corresponding to N-H stretching, C-O-C ether linkage, and aromatic C-H bonds. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra provide detailed structural information. | |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of this compound with high precision.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature of 25 °C.

-

Heat the sample at a constant rate of 10 °C/min up to 220 °C under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

Gravimetric Determination of Solubility

Objective: To quantitatively measure the solubility of this compound in a specific solvent at a given temperature.

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid precipitation.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container. Evaporate the solvent under reduced pressure or in a fume hood.

-

Drying and Weighing: Dry the container with the solid residue in an oven at a suitable temperature (e.g., 80 °C) until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and identify any impurities.

Methodology:

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an optional modifier like phosphoric acid for pH control.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

-

Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Injection and Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Synthetic Pathway Visualization: Poly(amide-imide) Synthesis

This compound is a key monomer in the synthesis of high-performance polymers such as poly(amide-imide)s. These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties. The following diagram illustrates the two-step synthesis of a poly(amide-imide) from this compound and trimellitic anhydride chloride.

Caption: Synthesis of Poly(amide-imide) from this compound.

Applications and Relevance

The primary application of this compound is in the production of high-performance polymers, particularly polyimides and poly(ester)imide resins.[1] These materials are valued for their exceptional thermal stability and are used in a variety of demanding applications, including:

-

Aerospace: In composites and laminates for aerospace vehicles.[1]

-

Electronics: As insulating varnishes, wire enamels, and coatings for printed circuits.[1]

-

Industrial: In the manufacturing of flame-retardant fibers, oil sealants, and adhesives.[1]

This compound also serves as an intermediate in the synthesis of epoxy resins and other polymers.[1] Its potential use in the development of novel materials for drug delivery systems and other biomedical applications is an area of ongoing research.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[7] It is also suspected of causing genetic defects and cancer.[7] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7]

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. For more detailed information, researchers are encouraged to consult the cited literature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential scanning calorimetry [cureffi.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4,4'-Oxydianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Oxydianiline (ODA) is an aromatic diamine with significant industrial applications, primarily as a monomer in the synthesis of high-performance polymers such as polyimides.[1][2] Its molecular structure, characterized by two aniline rings linked by an ether oxygen atom, imparts a unique combination of rigidity and flexibility to the resulting polymers, leading to desirable thermal and mechanical properties. This guide provides a comprehensive overview of the molecular structure and bonding of ODA, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their scientific endeavors.

Molecular Structure and Bonding

The molecular structure of this compound consists of two aminophenyl groups bridged by an oxygen atom at the para positions. This arrangement results in a V-shaped molecule with C2v symmetry in its isolated state. However, in the solid state, the molecular conformation can be influenced by intermolecular interactions.

Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise insights into the three-dimensional structure of ODA in the solid state. The compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[3][4] The crystal structure is stabilized by a network of intermolecular hydrogen bonds of the types N–H···O and N–H···N, as well as N–H···π interactions.[3][4]

Table 1: Crystal Data and Structure Refinement for this compound [3][4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.7203(10) |

| b (Å) | 7.7326(14) |

| c (Å) | 22.8219(42) |

| Z | 4 |

| Final R-factor | 0.028 for 1835 observed reflections |

Bond Lengths and Angles

The precise measurement of bond lengths and angles reveals the nature of the chemical bonds within the ODA molecule. The C-N bond lengths are slightly shorter than a typical single C-N bond, suggesting some degree of delocalization of the nitrogen lone pair electrons into the aromatic ring. The C-O-C bond angle is a key determinant of the overall molecular shape.

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| C3-N1 | 1.387(19) |

| C10-N2 | 1.402(17) |

| C6-O1 | 1.3915(15) |

| C7-O1 | 1.3881(15) |

| C1-C2 | 1.3855(19) |

| C1-C6 | 1.3870(18) |

| C2-C3 | 1.389(2) |

| C3-C4 | 1.391(2) |

| C4-C5 | 1.380(2) |

| C5-C6 | 1.3812(19) |

| C7-C8 | 1.3871(18) |

| C7-C12 | 1.3738(18) |

| C8-C9 | 1.3863(19) |

| C9-C10 | 1.386(2) |

| C10-C11 | 1.3892(19) |

| C11-C12 | 1.3878(18) |

Table 3: Selected Bond Angles for this compound

| Angle | Value (°) |

| C6-O1-C7 | 117.07(9) |

| C2-C3-N1 | 121.28(15) |

| C4-C3-N1 | 120.70(15) |

| C9-C10-N2 | 121.43(12) |

| C11-C10-N2 | 120.83(12) |

| O1-C6-C1 | 118.97(11) |

| O1-C6-C5 | 120.63(12) |

| O1-C7-C8 | 116.96(11) |

| O1-C7-C12 | 123.36(12) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 4-fluoronitrobenzene and 4-nitrophenol.[3][4]

Step 1: Synthesis of 4,4'-dinitrodiphenyl ether

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-fluoronitrobenzene, 4-nitrophenol, and potassium carbonate in a solvent mixture of dimethylacetamide (DMAc) and toluene.[3][4]

-

Heat the reaction mixture to 165 °C and maintain this temperature for 4 hours.[3][4]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is washed with water to yield the crude 4,4'-dinitrodiphenyl ether.

Step 2: Reduction to this compound

-

The crude 4,4'-dinitrodiphenyl ether is dissolved in N,N-dimethylformamide (DMF).[3][4]

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[3][4]

-

The mixture is stirred at 65 °C under a hydrogen atmosphere for 12 hours.[3][4]

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

X-ray Crystallography

High-quality single crystals of ODA suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent.

-

Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.30 x 0.20 x 0.10 mm) is mounted on a goniometer head.[4]

-

Data Collection: X-ray intensity data are collected at a controlled temperature (e.g., 293(2) K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[4] Data collection is typically performed using φ and ω scans.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[3][4] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen are located from the difference Fourier map and refined isotropically.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz NMR spectrometer.[4]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[5]

-

Sample Preparation: A small amount of ODA is dissolved in the deuterated solvent.

-

¹H NMR Analysis: The ¹H NMR spectrum of ODA in DMSO-d₆ typically shows a singlet for the amine protons (2NH₂) at approximately 4.75 ppm and multiplets for the aromatic protons.[4]

-

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: A KBr pellet is prepared by grinding a small amount of ODA with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Analysis: The FTIR spectrum of ODA exhibits characteristic absorption bands corresponding to the N-H stretching of the amine groups, C-N stretching, C-O-C stretching of the ether linkage, and various vibrations of the aromatic rings.

Visualizations

Caption: Molecular Structure of this compound.

Caption: Experimental Workflow for Synthesis and Characterization.

References

An In-Depth Technical Guide to the Solubility of 4,4'-Oxydianiline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Oxydianiline (ODA), a critical parameter for its application in synthesis, purification, and formulation. ODA is a versatile chemical intermediate used in the production of high-performance polymers such as polyimides.[1][2] Understanding its solubility in various organic solvents is essential for process optimization and achieving desired product quality.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of solute-solvent interactions, temperature, and the physicochemical properties of both ODA and the solvent. Key factors include:

-

Solvent Polarity: The presence of two polar amine groups and a relatively nonpolar diphenyl ether backbone gives this compound a distinct solubility profile. It exhibits higher solubility in polar aprotic solvents capable of hydrogen bonding.

-

Temperature: The dissolution of ODA in organic solvents is generally an endothermic process, meaning its solubility increases with a rise in temperature.[1][3]

-

Hydrogen Bonding: The amine groups of ODA can act as hydrogen bond donors, while the ether oxygen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding will more effectively solvate the ODA molecule.

-

pH: In protic solvents, the pH can significantly influence the solubility of ODA. In acidic conditions, the amine groups can be protonated, forming more soluble salts.[4]

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of this compound in various pure organic solvents at different temperatures, as determined by the gravimetric method.[3][5]

Table 1: Mole Fraction Solubility (x₁) of this compound in Pure Solvents [3][5]

| Temperature (K) | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylacetamide (DMAC) | N,N-Dimethylformamide (DMF) | Ethylene Glycol Monomethyl Ether (EGME) | Methanol | Ethanol |

| 283.15 | 0.0458 | 0.0421 | 0.0389 | 0.0028 | 0.0012 | 0.0007 |

| 288.15 | 0.0512 | 0.0468 | 0.0431 | 0.0033 | 0.0014 | 0.0008 |

| 293.15 | 0.0571 | 0.0520 | 0.0477 | 0.0038 | 0.0016 | 0.0010 |

| 298.15 | 0.0636 | 0.0578 | 0.0528 | 0.0044 | 0.0019 | 0.0012 |

| 303.15 | 0.0707 | 0.0642 | 0.0585 | 0.0051 | 0.0022 | 0.0014 |

| 308.15 | 0.0785 | 0.0713 | 0.0648 | 0.0059 | 0.0025 | 0.0016 |

| 313.15 | 0.0871 | 0.0791 | 0.0718 | 0.0068 | 0.0029 | 0.0019 |

| 318.15 | 0.0966 | 0.0876 | 0.0795 | 0.0078 | 0.0033 | 0.0022 |

| 323.15 | 0.1070 | 0.0970 | 0.0880 | 0.0090 | 0.0038 | 0.0025 |

Qualitative Solubility Information:

-

Acetone: Soluble.[6]

-

Benzene: Insoluble.[6]

-

Carbon Tetrachloride: Insoluble.[6]

-

Ethanol: Slightly soluble.[10]

-

Diluted Hydrochloric Acid: Slightly soluble.[10]

Experimental Protocols

The quantitative solubility data presented in this guide was primarily determined using a static gravimetric method.[3][5]

Principle of the Gravimetric Method:

This method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Experimental Steps:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred at a constant temperature using a magnetic stirrer and a thermostatic bath to ensure the solution reaches equilibrium and becomes saturated. The time required to reach equilibrium is predetermined from preliminary experiments.

-

Phase Separation: After reaching equilibrium, stirring is stopped to allow the undissolved solid to settle.

-

Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid any temperature change that could alter the solubility.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solute is achieved.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is calculated by subtracting the initial weight of the empty container.

-

Solubility Calculation: The solubility is then calculated, typically as a mole fraction or in grams per 100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. Collection - Measurement and Correlation of the Solubility of 4,4â²-Oxydianiline in Four Binary Solvent Mixtures from T = 293.15 to 333.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | 101-80-4 [chemicalbook.com]

- 8. This compound CAS#: 101-80-4 [m.chemicalbook.com]

- 9. ez.restek.com [ez.restek.com]

- 10. This compound (Recrystallization method)-Shandong Guansen Polymers Materials Science and Technology Inc. [guansentech.cn]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Oxydianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydianiline (ODA) is an aromatic diamine with the chemical formula O(C₆H₄NH₂)₂. It is a key monomer in the synthesis of high-performance polymers, most notably polyimides, which are valued for their exceptional thermal stability, chemical resistance, and dielectric properties. These polymers find extensive applications in the aerospace, electronics, and automotive industries. Understanding the thermal stability and decomposition profile of the ODA monomer is crucial for defining the processing parameters of these polymers and for ensuring their safe handling and long-term performance. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition behavior and the analytical techniques used for its characterization.

Thermal Stability of this compound

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For this compound, this is a critical parameter due to the high temperatures often employed in the polymerization and processing of its derivative materials.

General Properties

This compound is a white to light-brown crystalline powder at room temperature. Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Melting Point | 188-192 °C |

| Decomposition Temperature | ~265 °C[1] |

Thermal Decomposition Analysis

The thermal decomposition of this compound can be investigated using various analytical techniques, primarily thermogravimetric analysis (TGA), often coupled with other methods like differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS) to identify the evolved gases.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A typical TGA curve for a stable organic molecule like this compound would show a stable baseline with no significant mass loss until the onset of decomposition.

Key Parameters from TGA:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve.

-

Residual Mass: The percentage of the initial mass remaining at the end of the analysis.

While a specific TGA curve for this compound from a peer-reviewed publication is not available, a hypothetical representation based on its known properties would show stability up to its melting point and then further until the decomposition temperature is approached.

Decomposition Products

The decomposition of this compound is expected to yield a complex mixture of smaller molecules due to the cleavage of its aromatic rings, ether linkage, and amine groups. The exact composition of the decomposition products would depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).

Commonly, the decomposition of aromatic amines can produce compounds such as:

-

Aniline and substituted anilines

-

Phenol and substituted phenols

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Water

-

Ammonia

-

Aromatic fragments

Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and TGA coupled with FTIR or MS are essential for the separation and identification of these decomposition products.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data on the thermal stability of this compound. Below are generalized protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic (e.g., alumina) or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve to obtain the DTG curve, which shows the rate of mass loss.

-

Determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Introduce the sample cup into the pyrolyzer.

-

Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

-

-

Gas Chromatography:

-

The volatile pyrolysis products are swept into the GC column by the carrier gas.

-

Separate the components based on their boiling points and interactions with the stationary phase of the column using a suitable temperature program.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer.

-

The mass-to-charge ratio of the fragments is measured, generating a mass spectrum for each component.

-

-

Data Analysis: Identify the individual decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Logical workflow for the thermal analysis of this compound.

Conclusion

This compound is a fundamentally important monomer for high-performance polymers, and its thermal stability is a key determinant of the properties and processing of these materials. While general data indicates good thermal stability with a decomposition temperature in the range of 265 °C, a comprehensive, publicly available, peer-reviewed study detailing its complete thermal decomposition profile is lacking. The experimental protocols and the logical workflow outlined in this guide provide a robust framework for conducting such a detailed investigation. Further research utilizing techniques like TGA, DSC, TGA-FTIR, and Py-GC-MS is necessary to fully elucidate the thermal decomposition kinetics and pathways of this compound, which would be of significant value to researchers and professionals in the fields of polymer chemistry, materials science, and drug development.

References

4,4'-Oxydianiline: A Comprehensive Technical Guide to Health and Safety Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety precautions necessary for handling 4,4'-Oxydianiline (ODA). This document is intended for an audience of researchers, scientists, and drug development professionals who may work with this chemical. It summarizes key quantitative data, outlines detailed experimental protocols for its assessment, and provides visual representations of handling procedures and its toxicological pathway.

Physicochemical and Toxicological Profile

This compound is a synthetic aromatic amine that exists as a colorless to beige crystalline solid at room temperature.[1][2] It is primarily used in the production of high-performance polymers, such as polyimides and poly(ester)imides, due to their thermal stability.[1][3] While stable under normal conditions, it is combustible and hygroscopic.[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for planning safe handling and storage procedures.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂N₂O | [4][5] |

| Molecular Weight | 200.24 g/mol | [2][4][5] |

| Appearance | Colorless to beige crystalline solid/powder | [2][5] |

| Melting Point | 188-192 °C | [3][4][5][6] |

| Boiling Point | 389.4 ± 27.0 °C at 760 mmHg | [4] |

| Flash Point | 219 °C (426 °F) | [5][7] |

| Autoignition Temperature | 914°F | [7] |

| Vapor Pressure | 10 mmHg at 240 °C | [5][7] |

| Water Solubility | Insoluble (<0.1 mg/mL at 59°F) | [1][3][4][5][7] |

| log Pow (Octanol/Water Partition Coefficient) | 0.72 | [6] |

Toxicological Data

This compound is classified as a toxic substance and is reasonably anticipated to be a human carcinogen.[1] Exposure can occur through inhalation of dust and dermal contact.[1] A summary of key toxicological data is provided in Table 2.

| Endpoint | Value | Species | Method | References |

| Acute Oral Toxicity (LD₅₀) | 725 mg/kg | Rat | Not specified | [4] |

| Acute Dermal Toxicity (ATE) | 300.1 mg/kg | - | Expert Judgement | [6] |

| Acute Inhalation Toxicity (ATE) | 0.6 mg/L (4h, dust/mist) | - | Expert Judgement | [6] |

| Carcinogenicity | Carcinogenic in rats and mice | Rat, Mouse | Bioassay (dietary administration) | [1][8] |

| Mutagenicity | Positive in bacterial mutagenicity tests | Salmonella typhimurium | Not specified |

Experimental Protocols for Hazard Assessment

The toxicological data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methodologies is crucial for interpreting the data and for designing further studies.

Carcinogenicity Studies (OECD Guideline 451)

Carcinogenicity studies are long-term in vivo assays designed to assess the carcinogenic potential of a chemical.[2][6][9][10]

-

Principle: The test substance is administered daily to groups of laboratory animals (typically rats and mice) for a major portion of their lifespan (e.g., 24 months for rats).[2][9]

-

Animal Model: At least 50 male and 50 female animals per dose group are recommended.[2][9][10]

-

Dose Levels: At least three dose levels are used, along with a concurrent control group. The highest dose is intended to induce toxicity but not cause premature death.[2][9]

-

Administration: For this compound, dietary administration was a key route of exposure in carcinogenicity bioassays.[1][8]

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, a full histopathological examination is performed on all animals.[2][9]

Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents (OECD Guideline 409)

This study provides information on the adverse effects of a substance following repeated oral exposure for 90 days.[5][11][12][13][14]

-

Principle: The test substance is administered orally in graduated daily doses to several groups of non-rodent species for 90 days.[11][12][13][14]

-

Animal Model: The dog is a commonly used non-rodent species.[12][13]

-

Dose Levels: Typically, three dose levels and a control group are used.[12][13]

-

Observations: Includes daily clinical observations, weekly body weight and food/water consumption measurements, and hematology, clinical biochemistry, and urinalysis at specified intervals. A full necropsy and histopathological examination are conducted at the end of the study.[11][12][13]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single exposure.[1][3][4][8][15]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an albino rabbit for a defined period (typically 4 hours).[3][4][15]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[15] The reversibility of any observed effects is also assessed over a 14-day period.[3][4]

Health and Safety Handling Precautions

Given its toxic and carcinogenic properties, stringent safety measures are required when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Containment: Use of a glove box may be necessary for procedures with a high potential for dust generation.

Personal Protective Equipment (PPE)

A comprehensive list of required PPE is provided in Table 3.

| Body Part | PPE | Specifications |

| Respiratory | Respirator | Required when dusts are generated. Use a respirator with a P3 (EN 143) or equivalent particulate filter.[6][16] |

| Hands | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use.[6][15] |

| Eyes/Face | Safety glasses with side shields, face shield | A face shield should be worn in addition to safety glasses when there is a risk of splashing or dust generation.[6][15] |

| Body | Laboratory coat, disposable coveralls | A fully buttoned lab coat should be worn. For procedures with a high risk of contamination, disposable coveralls are recommended.[6] |

Safe Handling and Storage

-

General Handling: Avoid creating dust.[6] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] It should be stored away from strong oxidizing agents.[1]

Emergency Procedures

Spills

A logical workflow for responding to a spill of this compound is depicted below.

First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][17] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][17] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][17] |

Mechanism of Toxicity and Signaling Pathway

This compound is genotoxic and its carcinogenicity is believed to be linked to its metabolic activation and subsequent interaction with DNA. Recent research has shown that this compound undergoes N-acetylation in human bronchial epithelial cells.[18] This metabolic process can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. This DNA damage, if not properly repaired, can lead to mutations and ultimately cancer.

The induction of DNA damage triggers a cellular response known as the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DNA double-strand breaks.[18] The presence of γH2AX indicates the activation of the DDR signaling cascade, which can lead to cell cycle arrest, DNA repair, or apoptosis (programmed cell death).

A simplified diagram of the proposed toxicological pathway is presented below.

Conclusion

This compound is a valuable industrial chemical with significant health hazards, including carcinogenicity. A thorough understanding of its properties and strict adherence to safety protocols are paramount for researchers and professionals working with this compound. This guide provides a foundational understanding of the necessary precautions, from handling and storage to emergency response, to ensure a safe laboratory environment. Continuous review of safety data sheets and relevant literature is recommended to stay informed of the latest safety information.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. policycommons.net [policycommons.net]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. quantics.co.uk [quantics.co.uk]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents - Overton [app.overton.io]

- 14. Repeated Dose 90-day Oral Toxicity Study in Non-Rodents | ENvironmental inFOrmation [enfo.hu]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-acetyltransferase metabolism and DNA damage following exposure to this compound in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4'-Oxydianiline (ODA): A Technical Guide to Carcinogenicity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydianiline (ODA), an aromatic amine with the chemical formula O(C₆H₄NH₂)₂, is a critical industrial chemical primarily used as a monomer in the production of high-performance polymers like polyimides (e.g., Kapton) and poly(ester)imide resins.[1] These materials are valued for their exceptional thermal stability and are used in aerospace, electronics, and other advanced applications.[1][2] Despite its utility, significant toxicological concerns, particularly its carcinogenicity, necessitate a thorough understanding for risk assessment and safe handling. This guide provides a comprehensive overview of the existing carcinogenicity and toxicity data for ODA, focusing on quantitative results, experimental methodologies, and mechanistic insights.

Carcinogenicity Assessment

Long-term animal bioassays have provided clear evidence of the carcinogenic potential of this compound. The most definitive study is the National Toxicology Program (NTP) Technical Report 205, which evaluated ODA in F344 rats and B6C3F1 mice.[3][4]

Key Findings:

Under the conditions of the 104-week bioassay, ODA was found to be carcinogenic for both male and female F344 rats and B6C3F1 mice.[3]

-

In F344 Rats: ODA induced dose-related increases in the incidence of hepatocellular carcinomas or neoplastic nodules.[3][4] Additionally, a significant increase in follicular-cell adenomas or carcinomas of the thyroid was observed in both sexes.[3][4][5]

-

In B6C3F1 Mice: ODA led to a significantly higher incidence of adenomas of the Harderian gland in both males and females.[3][4] It also caused hepatocellular adenomas or carcinomas in both sexes and follicular-cell adenomas of the thyroid in females.[3][4]

Quantitative Carcinogenicity Data

The following tables summarize the tumor incidence data from the pivotal NTP bioassay where ODA was administered in the diet for 104 weeks.[3][4]

Table 1: Incidence of Liver Neoplasms in F344 Rats Fed this compound

| Sex | Dose Level (ppm) | Number of Animals | Hepatocellular Carcinoma or Neoplastic Nodule |

| Male | Control | 50 | 2/50 (4%) |

| 200 | 50 | 11/50 (22%) | |

| 400 | 50 | 25/49 (51%) | |

| Female | Control | 50 | 0/50 (0%) |

| 400 | 50 | 6/50 (12%) | |

| 500 | 50 | 17/50 (34%) | |

| Source: NTP Technical Report 205.[3] |

Table 2: Incidence of Thyroid Gland Neoplasms in F344 Rats Fed this compound

| Sex | Dose Level (ppm) | Number of Animals | Follicular-cell Adenoma or Carcinoma |

| Male | Control | 50 | 2/50 (4%) |

| 200 | 50 | 10/50 (20%) | |

| 400 | 50 | 21/49 (43%) | |

| Female | Control | 50 | 1/50 (2%) |

| 400 | 50 | 11/50 (22%) | |

| 500 | 50 | 21/50 (42%) | |

| Source: NTP Technical Report 205.[3] |

Table 3: Incidence of Key Neoplasms in B6C3F1 Mice Fed this compound

| Sex | Dose Level (ppm) | Number of Animals | Harderian Gland Adenoma | Hepatocellular Adenoma or Carcinoma | Thyroid Follicular-cell Adenoma |

| Male | Control | 50 | 1/49 (2%) | 11/50 (22%) | 0/48 (0%) |

| 150 | 50 | 13/49 (27%) | 22/50 (44%) | 1/50 (2%) | |

| 300 | 50 | 17/49 (35%) | 18/50 (36%) | 3/49 (6%) | |

| Female | Control | 50 | 1/50 (2%) | 1/50 (2%) | 0/49 (0%) |

| 300 | 50 | 11/50 (22%) | 4/50 (8%) | 3/50 (6%) | |

| 800 | 50 | 21/50 (42%) | 14/50 (28%) | 9/50 (18%) | |

| Source: NTP Technical Report 205.[3][4] |

Toxicity Profile

Acute Toxicity

ODA exhibits moderate acute toxicity. The oral LD50 in rats has been reported as 725 mg/kg.[6]

Table 4: Acute Toxicity of this compound

| Species | Route | Parameter | Value |

| Rat | Oral | LD50 | 725 mg/kg |

| Rat | Intraperitoneal | LD50 | 365 mg/kg |

| Source: Hazardous Substances Data Bank (HSDB).[6] |

Genotoxicity

There is substantial evidence that ODA is genotoxic. It has tested positive in a range of in vitro and in vivo assays, indicating its potential to cause genetic damage.[7]

Table 5: Summary of Genotoxicity Data for this compound

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Mutagenicity | Salmonella typhimurium | With and without | Positive |

| Mammalian Cell Mutagenicity | Mouse Lymphoma L5178Y cells | Not specified | Positive |

| Chromosomal Aberrations | In vitro | Not specified | Positive |

| Sister Chromatid Exchange | In vitro | Not specified | Positive |

| Micronucleus Test | Mouse peripheral blood | In vivo | Positive |

| Source: National Toxicology Program.[7][8] |

Mechanism of Action

The carcinogenicity of ODA is believed to be linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations. This is a common pathway for many aromatic amines. Recent research has shown that ODA is N-acetylated in human bronchial epithelial cells and induces DNA damage at concentrations as low as 0.1 µM.[9] This suggests a metabolic pathway involving N-acetylation and potentially subsequent N-hydroxylation to form reactive species that damage DNA.

Caption: Proposed metabolic activation pathway for ODA-induced carcinogenicity.

Experimental Protocols

The primary data for the carcinogenicity of ODA comes from the NTP TR-205 bioassay. The methodology for this study is detailed below.

NTP Chronic Carcinogenicity Bioassay (TR-205)

-

Test Substance: this compound (CAS No. 101-80-4).[3]

-

Animal Models:

-

Administration Route: Dietary administration. The test chemical was mixed into the standard animal feed.[3][4]

-

Dose Levels:

-

Rats: 0 (control), 200, 400 ppm (males); 0 (control), 400, 500 ppm (females).[3][6] Note: The NTP report abstract lists 200, 400, or 500 ppm for both sexes, but the detailed results often specify different ranges.

-

Mice: 0 (control), 150, 300 ppm (males); 0 (control), 300, 800 ppm (females).[3][6] Note: The NTP report abstract lists 150, 300, or 800 ppm for both sexes.

-

-

Observations: Animals were observed twice daily for mortality and signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

-